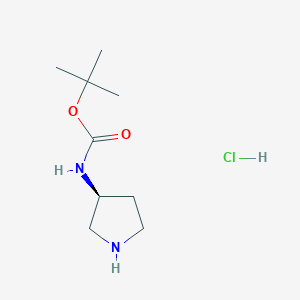
2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of this compound has been achieved through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. In addition to its anticancer, antibacterial, and antiviral activities, this compound has been found to exhibit anti-inflammatory and antioxidant activities. It has also been found to modulate various signaling pathways involved in cell survival, proliferation, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile in lab experiments include its potent biological activities, high purity, and yield. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for research involving 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile. These include:
1. Further studies to elucidate the mechanism of action of this compound and its physiological effects.
2. Development of more efficient and cost-effective synthesis methods to produce this compound.
3. Evaluation of the potential of this compound as a lead compound for drug discovery.
4. Investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory diseases.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its potent biological activities make it a potential candidate for drug discovery, and further studies are needed to fully understand its mechanism of action and physiological effects.
Méthodes De Synthèse
The synthesis of 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile has been achieved through several methods, including the reaction of 5-chloro-2-aminobenzothiazole with 6-fluoropyridine-2-carbaldehyde, followed by the condensation of the resulting product with cyanoacetic acid. Another method involves the reaction of 5-chloro-2-aminobenzothiazole with 6-fluoropyridine-2-carboxylic acid, followed by the condensation of the resulting product with ethyl cyanoacetate. These methods have been optimized to yield high purity and yield of the target compound.
Applications De Recherche Scientifique
2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile has been found to exhibit promising biological activities, making it a potential candidate for drug discovery. In particular, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to exhibit antibacterial and antiviral activities, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
2-(5-chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClFN3OS/c16-8-4-5-12-11(6-8)20-15(22-12)9(7-18)14(21)10-2-1-3-13(17)19-10/h1-6,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGYCICXUSLIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)C(C#N)C2=NC3=C(S2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803064.png)
![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2803066.png)
![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2803068.png)

![N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide](/img/structure/B2803070.png)
![(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B2803071.png)
![N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2803074.png)
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide](/img/structure/B2803075.png)
![2-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2803076.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2803079.png)
![2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803082.png)
